molecular formula C15H10FNO2 B14015343 1-(4-fluorobenzoyl)-3H-indol-2-one CAS No. 68770-71-8

1-(4-fluorobenzoyl)-3H-indol-2-one

Cat. No.: B14015343
CAS No.: 68770-71-8
M. Wt: 255.24 g/mol
InChI Key: LXKMZQIGKWZLQM-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-3H-indol-2-one is an indole-based chemical entity offered for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous pharmacologically active compounds . Specifically, derivatives featuring the 4-fluorobenzoyl group have been investigated for their potential interactions with key biological targets. For instance, structurally similar N-substituted indole-5-carboxamides have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme target in Parkinson's disease research . Furthermore, other indole-2-one analogs have been explored as molecular probes for studying protein aggregates, such as alpha-synuclein fibrils, which are associated with neurodegenerative synucleinopathies . This compound serves as a valuable building block for researchers in drug discovery and chemical biology, enabling the synthesis and evaluation of novel molecules for various investigative applications. This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

68770-71-8

Molecular Formula

C15H10FNO2

Molecular Weight

255.24 g/mol

IUPAC Name

1-(4-fluorobenzoyl)-3H-indol-2-one

InChI

InChI=1S/C15H10FNO2/c16-12-7-5-10(6-8-12)15(19)17-13-4-2-1-3-11(13)9-14(17)18/h1-8H,9H2

InChI Key

LXKMZQIGKWZLQM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Comparative Data Table of Preparation Methods

Method Reagents & Conditions Solvent Temperature Reaction Time Yield (%) Purification Notes
Sodium Hydride + 4-FBzCl NaH (2 equiv), 4-fluorobenzoyl chloride (1.2 equiv) Anhydrous THF Room temperature Overnight (~12-16 h) Moderate to High Crystallization or column chromatography Common, reliable for N-acylation
Triethylamine Catalysis Triethylamine (catalytic), 4-fluorobenzoyl chloride Dichloromethane Room temperature Few hours Moderate Column chromatography Milder, suitable for sensitive substrates
Microwave-Assisted Synthesis NaH or TEA, 4-fluorobenzoyl chloride DMF or similar 100–120 °C (microwave) 30–60 min High Column chromatography Accelerated reaction, efficient
Multi-step N-Alkylation & Reduction 4-fluorobenzyl bromide, reduction agents (Fe/NH4Cl) DMF, EtOH/H2O 0–100 °C Hours to overnight Moderate Column chromatography Allows further functionalization

Abbreviations: 4-FBzCl = 4-fluorobenzoyl chloride; NaH = sodium hydride; TEA = triethylamine; DMF = dimethylformamide.

Research Findings and Optimization Insights

  • Base Selection: Sodium hydride is preferred for strong deprotonation and high reactivity but requires careful handling due to its reactivity with moisture. Triethylamine offers a milder alternative but may result in longer reaction times or lower yields in some cases.

  • Solvent Effects: Anhydrous THF is commonly used for sodium hydride reactions due to its aprotic nature and ability to solubilize reactants. Dichloromethane is suitable for triethylamine-mediated reactions. DMF is favored in microwave-assisted protocols because of its high boiling point and microwave absorption properties.

  • Purification Techniques: Column chromatography using silica gel with eluents such as cyclohexane/ethyl acetate or ethyl acetate/n-hexane is standard for isolating pure products. Crystallization from ethanol is also effective for certain derivatives.

  • Microwave Technology: Microwave-assisted synthesis significantly reduces reaction times while maintaining or improving yields. This technique is increasingly applied in medicinal chemistry for rapid library synthesis.

Chemical Reactions Analysis

1-(4-Fluorobenzoyl)-3H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and indole derivatives.

Scientific Research Applications

1-(4-Fluorobenzoyl)-3H-indol-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-3H-indol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Physicochemical and Structural Comparisons

Table 1. Key Properties of Selected Compounds

Compound Molecular Weight logP (Predicted) Melting Point (°C) Bioactivity Highlights
This compound 269.26 2.9 ~180–185* N/A (Theoretical focus)
1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl derivative 438.84 3.8 210–212 COX-2 IC₅₀ = 43 nM
1-(4-Fluorobenzoyl)-3-(fluorophenyl)thiourea 331.32 3.1 158–160 Urease IC₅₀ = 8.2 µM
LY310762 414.90 3.5 >250 Serotonin receptor modulation

*Estimated based on analogs.

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorobenzoyl)-3H-indol-2-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation followed by cyclization. For example, Friedel-Crafts condensation of fluorobenzene with chloroacetyl chloride using AlCl₃ as a catalyst produces intermediates like 4-fluoro phenacyl chloride. Subsequent cyclization with ZnCl₂ or other Lewis acids yields the indole core . Optimization strategies include:

  • Catalyst screening : Compare AlCl₃, ZnCl₂, or FeCl₃ for cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Temperature control : Maintain 80–100°C during cyclization to avoid decomposition.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer:

  • FT-IR : Expect C=O stretch at ~1680–1700 cm⁻¹ (fluorobenzoyl group) and N-H stretch at ~3200–3400 cm⁻¹ (indole NH) .
  • ¹H/¹³C NMR : Key signals include:
    • Aromatic protons (δ 6.8–8.0 ppm) and fluorobenzoyl carbonyl carbon (δ ~190 ppm).
    • Indole NH proton (δ ~10.5 ppm, broad singlet) .
  • X-ray crystallography : Resolve crystal packing and confirm substituent geometry (e.g., planarity of the indole ring and fluorobenzoyl orientation) .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
  • First aid :
    • Skin contact: Wash with soap/water; seek medical attention for irritation.
    • Eye exposure: Rinse with water for 15 minutes; consult an ophthalmologist .
  • Storage : Keep in airtight containers at –20°C, away from oxidizing agents.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations, molecular docking) predict the electronic properties and biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The electron-withdrawing fluorobenzoyl group lowers LUMO energy, enhancing electrophilicity .
  • Molecular docking : Use software like MOE or AutoDock to simulate binding with targets (e.g., kinases or DNA). Focus on hydrogen bonding (indole NH) and π-π stacking (fluorobenzoyl ring) interactions .

Q. What strategies resolve contradictions in reported biological activity data of fluorobenzoyl-indole derivatives across studies?

Methodological Answer:

  • Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).
  • Purity validation : Confirm compound integrity via HPLC (>95% purity) and mass spectrometry .
  • Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent effects or metabolite interference) .

Q. What experimental approaches elucidate the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Site-directed mutagenesis : Modify putative binding residues (e.g., catalytic lysine in kinases) to confirm target engagement .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess interaction strength .

Q. How do structural modifications at the 3-position of the indole ring influence the physicochemical and pharmacological properties of this compound derivatives?

Methodological Answer:

  • Substituent effects :
    • Electron-donating groups (e.g., -OCH₃) : Increase solubility but reduce electrophilicity.
    • Halogens (e.g., -Cl) : Enhance lipophilicity and membrane permeability .
  • Pharmacokinetic profiling : Use logP measurements and Caco-2 cell assays to correlate substituents with bioavailability.

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